molecular formula C10H8N4O B14362464 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one CAS No. 91511-15-8

10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one

Cat. No.: B14362464
CAS No.: 91511-15-8
M. Wt: 200.20 g/mol
InChI Key: RVNWFKFPZHKFMC-UHFFFAOYSA-N
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Description

10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline moiety, with a methyl group at the 10th position.

Preparation Methods

The synthesis of 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of histone acetyltransferase PCAF, a key enzyme involved in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and proliferation . Molecular docking studies have provided insights into the binding affinities of these compounds towards their targets, further elucidating their mechanism of action.

Comparison with Similar Compounds

10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other triazoloquinazoline derivatives.

Properties

CAS No.

91511-15-8

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

10-methyl-[1,2,4]triazolo[3,4-b]quinazolin-5-one

InChI

InChI=1S/C10H8N4O/c1-13-8-5-3-2-4-7(8)9(15)14-6-11-12-10(13)14/h2-6H,1H3

InChI Key

RVNWFKFPZHKFMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C1=NN=C3

Origin of Product

United States

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